molecular formula C17H24N2O4 B14178568 2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid

2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid

Cat. No.: B14178568
M. Wt: 320.4 g/mol
InChI Key: RWCNWXJWMCHVCD-UHFFFAOYSA-N
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Description

2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a phenyl group. This compound is often used in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl group serves as a protecting group for amines, which can be selectively removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring

    Reduction: Reduced derivatives of the piperazine ring

    Substitution: Free amine derivatives

Scientific Research Applications

2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the amine, which can be selectively removed to expose the active amine functionality. This allows the compound to interact with enzymes, receptors, and other biological targets, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid is unique due to its combination of a piperazine ring, a phenyl group, and a tert-butoxycarbonyl protecting group. This unique structure allows it to serve as a versatile building block in organic synthesis and provides it with distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpiperazin-1-yl]acetic acid

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-15(20)21)14(11-19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)

InChI Key

RWCNWXJWMCHVCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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